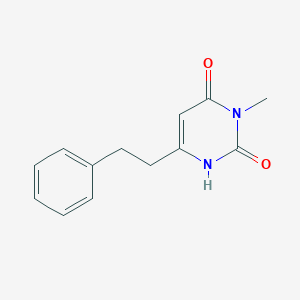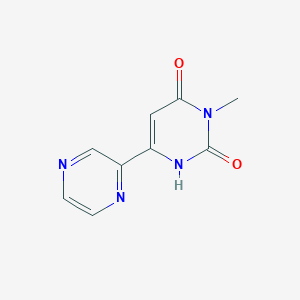
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
説明
The compound “1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile” is a complex organic molecule that contains several interesting substructures, including a cyclopropane ring, a pyridine ring, and a pyrazole ring . These structural motifs are widespread in natural products and synthetic compounds, and are often essential for biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclopropane ring (a three-membered carbon ring), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a pyrazole ring (a five-membered ring with three carbon atoms and two adjacent nitrogen atoms) .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the cyclopropane, pyridine, and pyrazole rings . These rings can undergo various reactions such as cyclopropanations, condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .科学的研究の応用
Synthesis and Structural Analysis
- Novel compounds similar to 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile have been synthesized, with structures elucidated from chemical and spectroscopic data (Khalifa et al., 2017).
- The crystal structure of related compounds has been determined through X-ray crystallography, aiding in understanding their molecular configuration (Liu et al., 2013).
Biological and Pharmacological Activities
- Certain derivatives have shown antibacterial, antifungal, and antitumor activities, highlighting their potential in medical research (El-Borai et al., 2012).
- Synthesis of pyrazolo[3,4-b]pyridines under specific conditions and their screening for antimicrobial and antitumor activities have been explored (Metwally et al., 2016).
- Compounds with structures similar to this compound have been studied for their anti-inflammatory properties, offering insights into potential therapeutic applications (Gadhave et al., 2017).
Chemical Reactions and Applications
- Research has been conducted on the efficient one-pot synthesis of related compounds, which could be beneficial for industrial and pharmaceutical applications (Arlan et al., 2020).
- The development of scalable synthesis processes for potent kinase inhibitors that include similar structural features has been documented, which is significant for large-scale pharmaceutical production (Arunachalam et al., 2019).
作用機序
Target of Action
Compounds containing cyclopropane and pyridine structures are widespread in natural products and are usually essential for biological activities .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. The cyclopropane and pyridine structures in the compound could interact with biological targets in unique ways due to their structural and chemical properties .
Biochemical Pathways
Cyclopropane biosynthesis involves two major pathways, depending on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .
Result of Action
Compounds with similar structures have been found to have wide applications in medicinal chemistry .
将来の方向性
生化学分析
Biochemical Properties
1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with cyclopropanases, which are enzymes involved in the biosynthesis of cyclopropane-containing natural products . These interactions are crucial for the formation of the cyclopropane ring, a structural motif essential for the biological activity of many natural products. Additionally, the compound’s pyridine moiety allows it to engage in hydrogen bonding and π-π interactions with proteins, influencing their structure and function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are mediated through its interactions with key signaling proteins and transcription factors, which can alter the cellular response to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to cyclopropanases, facilitating the formation of the cyclopropane ring through a series of enzymatic reactions . Additionally, it can inhibit or activate other enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux. These interactions are crucial for the compound’s biological activity and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in gene expression and cellular metabolism, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . These threshold effects are important considerations for determining the appropriate dosage for therapeutic applications and for understanding the compound’s safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with cyclopropanases and other enzymes influence the biosynthesis of cyclopropane-containing natural products and other metabolites . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and for predicting its distribution in vivo.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization can affect its activity and function, influencing its interactions with biomolecules and its overall biological activity . Understanding these localization mechanisms is important for elucidating the compound’s mode of action and for developing targeted therapeutic strategies.
特性
IUPAC Name |
1-(cyclopropylmethyl)-3-pyridin-3-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-6-12-9-17(8-10-3-4-10)16-13(12)11-2-1-5-15-7-11/h1-2,5,7,9-10H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLQKNQXCCYMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CN=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


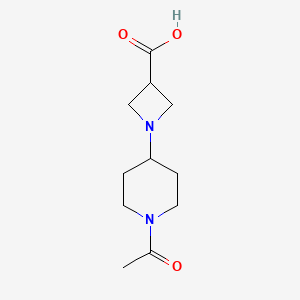
![6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482707.png)

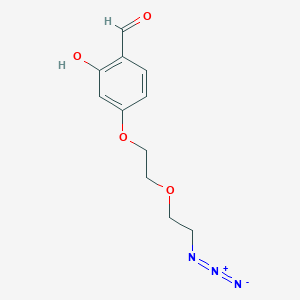
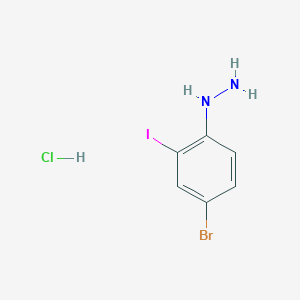

![{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate](/img/structure/B1482714.png)


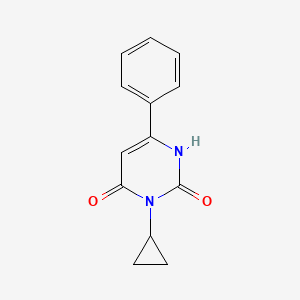

![6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482723.png)
